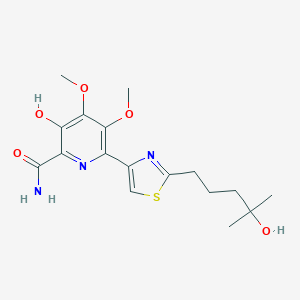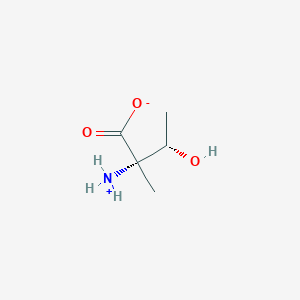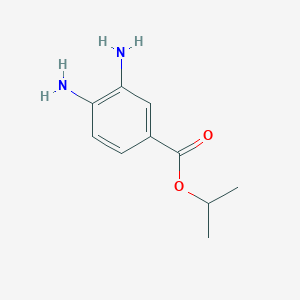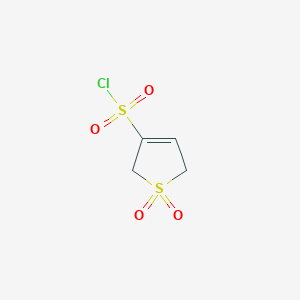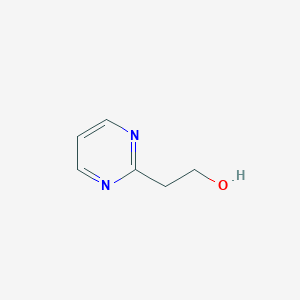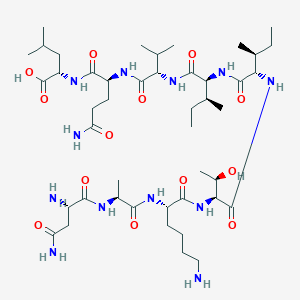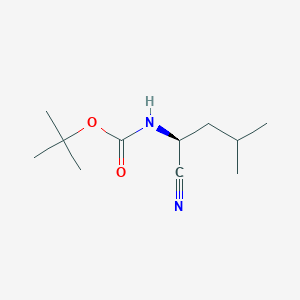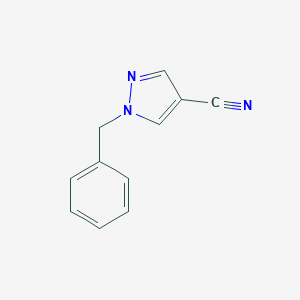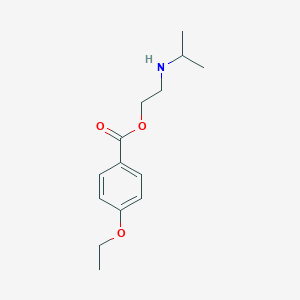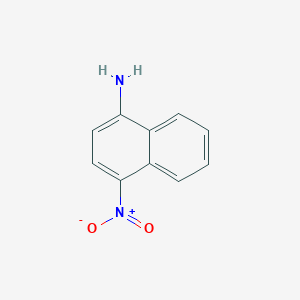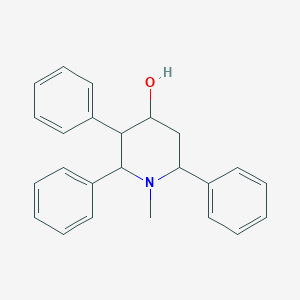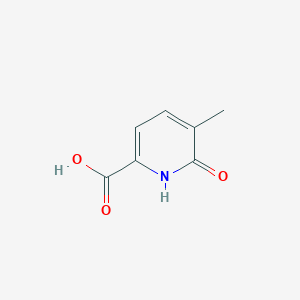
5-Methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Introduction "5-Methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid" is a chemical compound that belongs to the dihydropyridine class. Dihydropyridines are characterized by their pyridine structure and have been studied for various applications, including medicinal chemistry.
Synthesis Analysis The synthesis of dihydropyridine derivatives often involves reactions under specific conditions. For example, Romo et al. (2021) described the synthesis of a related compound, 3′-Methyl-2-oxo-1′,5′-diphenyl-1′,7′-dihydrospiro[indoline-3,4′-pyrazolo[3,4-b]pyridine]-6′-carboxylic acid, using water as a solvent under microwave irradiation, yielding a 76% product yield (Romo et al., 2021).
Molecular Structure Analysis The molecular structure of dihydropyridine derivatives has been a subject of investigation. For instance, Baškovč et al. (2012) developed a diversity-oriented synthesis of 1-substituted 4-aryl-6-oxo-1,6-dihydropyridine-3-carboxamides, showcasing the structural versatility of these compounds (Baškovč et al., 2012).
Chemical Reactions and Properties The chemical properties of dihydropyridines include their ability to participate in various chemical reactions. For example, Talma et al. (1985) explored the use of dihydropyridines for enantioselective reductions in synthetic chemistry (Talma et al., 1985).
Physical Properties Analysis The physical properties, such as solubility and melting point, are crucial for understanding the behavior of these compounds in different environments. Specific studies focusing on the physical properties of "5-Methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid" were not found, but these properties are generally deduced from related compounds in the dihydropyridine class.
Chemical Properties Analysis The chemical properties, including reactivity and stability, are significant for the practical application of these compounds. Studies like that of Khanina and Dubur (1982), which investigated the oxidation of dihydropyridine derivatives, provide insights into the chemical behavior of these molecules (Khanina & Dubur, 1982).
Aplicaciones Científicas De Investigación
-
Xanthine Oxidase Inhibitors
- Field : Biochemistry and Pharmacology .
- Application : Xanthine oxidase (XO) is an important target for the effective treatment of hyperuricemia-associated diseases . A series of novel 2-substituted 6-oxo-1,6-dihydropyrimidine-5-carboxylic acids (ODCs) as XO inhibitors (XOIs) with remarkable activities have been reported .
- Methods : The three-dimensional quantitative structure–activity relationship (3D-QSAR), molecular docking, pharmacophore modeling, and molecular dynamics (MD) studies were performed on 46 ODCs .
- Results : The constructed 3D-QSAR models exhibited reliable predictability with satisfactory validation parameters . Docking and MD simulations further gave insights into the binding modes of these ODCs with the XO protein .
-
Synthesis of Pyrid-2-one-3-carbonitrile Derivatives
- Field : Organic Chemistry .
- Application : A series of new methyl 4-aryl-6-oxo-5-cyano-1,6-dihydropyridine-2-carboxylates and 4-aryl-6-oxo-5-cyano-1,6-dihydropyridine-2-carboxylic acids were synthesized .
- Methods : The compounds were synthesized by reacting methyl esters of acylpyruvic acids with malononitrile and cyanoacetamide, respectively .
- Results : Pyrid-2-one-3-carbonitrile derivatives are promising compounds for drugs design .
-
Imidazole Containing Compounds
- Field : Biochemistry and Pharmacology .
- Application : Imidazole is a five-membered heterocyclic moiety that possesses a broad range of chemical and biological properties . It has become an important synthon in the development of new drugs .
- Methods : Various synthetic routes have been developed for imidazole and their derived products .
- Results : The derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
-
Indole Derivatives
- Field : Organic Chemistry .
- Application : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
- Methods : Various scaffolds of indole have been synthesized for screening different pharmacological activities .
- Results : Derivatives of indole have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
-
1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid
- Field : Biochemistry .
- Application : This compound is from Cordyceps bassiana, which is one of Cordyceps species with anti-oxidative, anti-cancer, anti-inflammatory, anti-diabetic, anti-obesity, anti-angiogenic, and anti-nociceptive activities .
- Methods : This compound targets to block AP-1-mediated luciferase activity .
- Results : It implies it has an anti-inflammatory function .
-
CPBMF65
-
Xanthine Oxidase Inhibitors
- Field : Biochemistry .
- Application : Xanthine oxidase (XO) is an important target for the effective treatment of hyperuricemia-associated diseases . A series of novel 2-substituted 6-oxo-1,6-dihydropyrimidine-5-carboxylic acids (ODCs) as XO inhibitors (XOIs) with remarkable activities have been reported .
- Methods : The three-dimensional quantitative structure–activity relationship (3D-QSAR), molecular docking, pharmacophore modeling, and molecular dynamics (MD) studies were performed on 46 ODCs .
- Results : The constructed 3D-QSAR models exhibited reliable predictability with satisfactory validation parameters . Docking and MD simulations further gave insights into the binding modes of these ODCs with the XO protein .
-
Antiviral Activity
- Field : Pharmacology .
- Application : 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
- Methods : In all tested compounds, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate (1) showed inhibitory activity against influenza A .
- Results : The compound showed inhibitory activity against influenza A with IC 50 = 7.53 μmol/L and the highest selectivity index (SI) value 17.1 to CoxB3 virus .
-
Synthesis of Heterocycles
Propiedades
IUPAC Name |
5-methyl-6-oxo-1H-pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c1-4-2-3-5(7(10)11)8-6(4)9/h2-3H,1H3,(H,8,9)(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYYNYEHQYYKGFO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(NC1=O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70556367 |
Source


|
| Record name | 5-Methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70556367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid | |
CAS RN |
115185-79-0 |
Source


|
| Record name | 5-Methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70556367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl N-[[(E)-pyrrol-2-ylidenemethyl]amino]carbamate](/img/structure/B40186.png)
